molecular formula C10H12OS B8595995 Tetrahydrobenzothiepine-1-oxide CAS No. 26524-87-8

Tetrahydrobenzothiepine-1-oxide

Cat. No. B8595995
Key on ui cas rn: 26524-87-8
M. Wt: 180.27 g/mol
InChI Key: OETQCLHKWUINEL-UHFFFAOYSA-N
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Patent
US06369220B1

Procedure details

To a stirred solution of 13.44 g (31.07 mmol) of enantiomerically-enriched tetrahydrobenzothiepine-1-oxide ((4R,5R)-XXIV) in 150 mL of methylene chloride was added 9.46 g of 68% m-chloroperoxybenzoic acid (37.28 mmol, Sigma) at 0° C. After stirring at 0° C. for 2 hours, the mixture was allowed to warm up to room temperature and stirred for 4 hours. 50 mL of saturated Na2SO3 was added into the mixture and stirred for 30 minutes. The solution was then neutralized with 50 mL of saturated NaHCO3 solution. The methylene chloride layer was separated, dried over MgSO4, and concentrated in vacuo to give 13.00 g (97.5%) of the enantiomerically-enriched tetrahydrobenzothiepine-1,1-dioxide ((4R,5R)-XXV) as a light yellow solid: 1H NMR (CDCl3) d 0.89-0.95 (m, 6H), 1.09-1.42 (m, 12H), 2.16-2.26 (m, 1H), 3.14 (q, J=15.6 Hz, 1H), 3.87 (s, 3H), 4.18 (s, 1H), 5.48 (s, 1H), 6.54 (dd, J=10.2 Hz, 2.4 Hz, 1H), 6.96-7.07 (m, 3H), 7.40 (d, J=8.1 Hz, 2H), 8.11 (dd, J=8.6 Hz, 5.9 Hz, 1H).
Quantity
13.44 g
Type
reactant
Reaction Step One
Quantity
9.46 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]1(=[O:12])[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[CH2:5][CH2:4][CH2:3][CH2:2]1.ClC1C=C(C=CC=1)C(OO)=[O:18].[O-]S([O-])=O.[Na+].[Na+].C([O-])(O)=O.[Na+]>C(Cl)Cl>[S:1]1(=[O:18])(=[O:12])[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[CH2:5][CH2:4][CH2:3][CH2:2]1 |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
13.44 g
Type
reactant
Smiles
S1(CCCCC2=C1C=CC=C2)=O
Name
Quantity
9.46 g
Type
reactant
Smiles
ClC=1C=C(C(=O)OO)C=CC1
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
[O-]S(=O)[O-].[Na+].[Na+]
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring at 0° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm up to room temperature
STIRRING
Type
STIRRING
Details
stirred for 4 hours
Duration
4 h
STIRRING
Type
STIRRING
Details
stirred for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The methylene chloride layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
S1(CCCCC2=C1C=CC=C2)(=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 13 g
YIELD: PERCENTYIELD 97.5%
YIELD: CALCULATEDPERCENTYIELD 213.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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